β-Maltose Heptaacetate
CAS No.: 7482-60-2
Cat. No.: VC0149428
Molecular Formula: C₂₆H₃₆O₁₈
Molecular Weight: 636.55
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7482-60-2 |
---|---|
Molecular Formula | C₂₆H₃₆O₁₈ |
Molecular Weight | 636.55 |
Introduction
Structure and Chemical Properties
β-Maltose Heptaacetate is derived from maltose (4-O-α-D-glucopyranosyl-D-glucose), a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond . The β-anomer configuration refers to the orientation of the hydroxyl group at the C1 position of the reducing end glucose unit, which in this derivative has been subjected to acetylation along with six other hydroxyl groups.
Molecular Structure
β-Maltose Heptaacetate features seven acetyl groups (-COCH₃) attached to hydroxyl positions of the maltose molecule, with one hydroxyl group typically remaining unacetylated. This structure differs from the fully acetylated β-maltose octaacetate, which contains eight acetyl groups . The partial acetylation creates an important functional handle for further chemical modifications, making this compound valuable in synthetic chemistry.
Physical Properties
The compound typically appears as a white to off-white solid with limited water solubility but good solubility in organic solvents such as dichloromethane (DCM), chloroform, and methanol. These solubility characteristics make it suitable for organic synthesis applications where anhydrous conditions are often required.
Synthesis Methods
Several approaches exist for synthesizing β-Maltose Heptaacetate, with methods varying based on the specific positional acetylation pattern desired.
From β-Maltose Octaacetate
One common approach involves selective deacetylation of β-maltose octaacetate under controlled conditions. Similar to procedures used for related compounds, this can involve:
-
Treatment with potassium hydroxide in anhydrous methanol under carefully controlled temperature and reaction time
-
Subsequent workup with ethyl acetate to precipitate the product
This process, similar to that described for 1-thio-β-D-maltose derivatives, requires precise control of reaction conditions to achieve selective deacetylation without affecting other acetyl groups .
Direct Acetylation of Maltose
Another synthetic route involves direct acetylation of maltose with specific catalysts to favor the β-anomer formation:
-
Treatment of maltose with acetic anhydride
-
Addition of a suitable catalyst (such as sodium acetate or pyridine)
-
Control of reaction conditions to limit acetylation to seven positions
-
Purification through crystallization or chromatography techniques
Synthesis of Related Derivatives
Research on related compounds such as 1-thio-β-D-maltose heptaacetate provides valuable insights into synthesis approaches for β-Maltose Heptaacetate. For example, the synthesis of 1-thio-β-D-maltose heptaacetate involves:
-
Formation of an isothiouronium intermediate
-
Treatment with sodium metabisulfite in a DCM/water mixture
-
Refluxing at approximately 60°C for 3.5 hours
Characterization Techniques
Multiple analytical methods are employed to characterize β-Maltose Heptaacetate and confirm its structure, purity, and anomeric configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C CP/MAS NMR spectroscopy has proven effective for solid-state structure evaluation of peracetylated maltose derivatives . For β-Maltose Heptaacetate, characteristic signals include:
-
Carbonyl carbon signals from acetyl groups (typically 169-172 ppm)
-
Anomeric carbon signals that confirm the β-configuration
-
Ring carbon signals and methyl carbon signals from acetyl groups
Infrared Spectroscopy
IR spectroscopy provides valuable information about the acetyl groups, typically showing:
-
Strong carbonyl stretching bands around 1740-1760 cm⁻¹
-
C-O stretching bands around 1220-1240 cm⁻¹
-
Characteristic carbohydrate fingerprint region signals
Computational Methods
Advanced computational approaches have been developed for reliable solid-state structure evaluation of peracetylated β-maltose derivatives, including:
-
Grid search algorithms for initial conformer generation
-
Genetic algorithm refinement to identify energetically favorable conformations
-
Density Functional Theory (DFT) calculations for structure optimization
These computational techniques provide valuable insights into the preferred conformation of β-Maltose Heptaacetate in the solid state, offering a time-effective alternative to X-ray diffraction analysis, especially for compounds that form improper crystals .
Chromatographic Analysis
Liquid chromatography, often coupled with mass spectrometry (LC-MS), provides an effective method for analyzing the purity and structure of β-Maltose Heptaacetate. This technique can also be valuable for monitoring reactions and identifying degradation products, as demonstrated with related compounds .
Applications in Research and Industry
β-Maltose Heptaacetate serves as an important intermediate in carbohydrate chemistry with diverse applications.
Synthetic Intermediates
The compound functions as a valuable precursor in the synthesis of maltose-based derivatives for various applications:
-
Preparation of non-ionic surfactants containing photocleavable linkers
-
Synthesis of carbohydrate-based materials with controlled degradation properties
-
Development of modified carbohydrates for biological studies
Biological Applications
Studies on related compounds demonstrate potential applications in biological systems:
Protein Solubilization
Maltose-derived surfactants have shown efficacy in solubilizing challenging proteins, particularly from tissues such as heart tissue . The following table summarizes relative protein solubilization efficiency compared to standard surfactants:
Surfactant Type | Relative Protein Solubilization (%) | Protein Recovery |
---|---|---|
No Surfactant | 0 (control) | Low |
Maltose-derived | 65-85 | High |
Standard DDM | 100 (reference) | Medium |
Structure-Activity Relationships
Understanding the relationship between structure and function is crucial for optimizing the properties of β-Maltose Heptaacetate for specific applications.
Effect of Acetylation Pattern
The position and number of acetyl groups significantly impact the compound's properties:
-
Solubility characteristics in various solvents
-
Reactivity toward nucleophilic substitution
-
Stability under different conditions
-
Biological activity and recognition by enzymes
Anomeric Configuration
The β-anomeric configuration at the reducing end of maltose affects various properties:
-
Conformational preferences and solid-state structure
-
Reactivity in chemical transformations
-
Recognition by biological systems
Research has demonstrated that β-maltose is the metabolically active anomer during starch degradation , suggesting that derivatives maintaining this configuration may have enhanced recognition by relevant enzymes.
Analytical Applications
β-Maltose Heptaacetate and related compounds serve important roles in analytical chemistry.
Chromatographic Standards
The well-defined structure and high purity of synthetic β-Maltose Heptaacetate make it valuable as a chromatographic standard for:
-
Calibration of analytical instruments
-
Method development for carbohydrate analysis
-
Quality control in carbohydrate chemistry
Structural Studies
The compound has contributed to fundamental understanding of carbohydrate structure and conformation. Computational studies have provided insights into the preferred conformations of peracetylated maltose derivatives in the solid state, with theoretical conformations closely matching experimental data for related compounds .
Future Perspectives
Research involving β-Maltose Heptaacetate continues to evolve, with several promising directions:
Advanced Synthetic Methods
Development of more efficient and selective synthetic routes may include:
-
Enzyme-catalyzed selective acetylation
-
Flow chemistry approaches for improved scalability
-
Green chemistry methods reducing solvent usage and waste generation
Expanded Applications
Emerging applications may include:
-
Development of controlled-release drug delivery systems
-
Creation of novel biomaterials with tunable properties
-
Design of carbohydrate-based sensors and diagnostic tools
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume